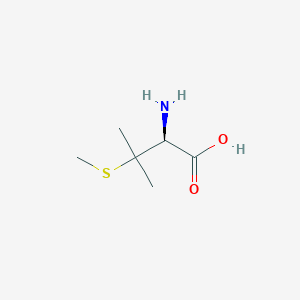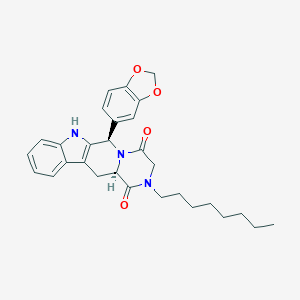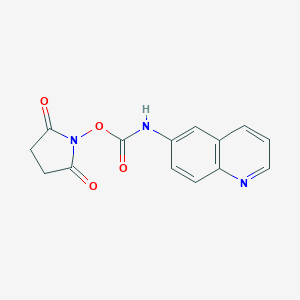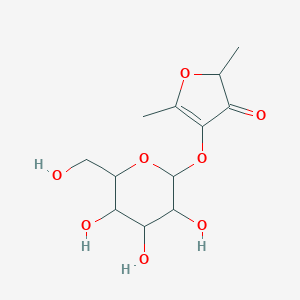
Furaneol 4-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furaneol 4-glucoside, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone 4-glucoside, is a naturally occurring compound found in various fruits such as strawberries, pineapples, and tomatoes. It is a glycosylated derivative of furaneol, which is an important aroma compound contributing to the sweet, caramel-like flavor of these fruits. This compound serves as an aroma precursor, releasing furaneol during processes like alcoholic fermentation .
Applications De Recherche Scientifique
Furaneol 4-glucoside has several applications in scientific research:
Food Science: It is used to enhance the flavor profile of food products due to its ability to release furaneol, a key aroma compound.
Analytical Chemistry: this compound is used as a standard in analytical methods to quantify furaneol content in various food products.
Medical Research: Studies have explored the potential anti-infective properties of furaneol and its derivatives, including this compound.
Mécanisme D'action
Target of Action
Furaneol 4-glucoside is a bioactive metabolite that interacts with specific targets in the body. It has been found to have a better interaction than erlotinib and was connected with LYS721 and ASP831 residues with a strong hydrogen bond and with ALA719 and VAL702 with hydrophobic bonds .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The compound forms strong hydrogen bonds with LYS721 and ASP831 residues, and hydrophobic bonds with ALA719 and VAL702 . This interaction triggers a series of biochemical reactions that result in its therapeutic effects.
Biochemical Pathways
this compound affects several biochemical pathways. The formation pathways include the Maillard reaction and chemical hydrolysis of bound furaneol during grape juice concentration; enzymatic release and/or chemical acidic hydrolysis of furaneol glucosides, and biosynthesis from Maillard products and d-fructose-1,6-diphosphate during fermentation .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. The compound’s interaction with its targets leads to changes at the molecular level, which in turn trigger a series of biochemical reactions. These reactions result in the compound’s therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of this compound and its naturally occurring glycosidically bound forms was investigated at different pH values . This suggests that the compound’s action can be influenced by the pH of its environment.
Analyse Biochimique
Biochemical Properties
Furaneol 4-glucoside interacts with various enzymes and proteins. A glucosyltransferase gene from Muscat Bailey A (UGT85K14), which is responsible for the glucosylation of furaneol, has been identified . This enzyme transfers a glucose moiety from UDP-glucose to the hydroxy group of furaneol . The expression of UGT85K14 along with the biosynthesis of furaneol regulates the content of furaneol glucoside .
Cellular Effects
It is known that furaneol, the aglycone of this compound, can have antimicrobial effects against human pathogenic microorganisms .
Molecular Mechanism
The molecular mechanism of this compound involves the glucosylation of furaneol. The enzyme UGT85K14 is able to transfer a glucose moiety from UDP-glucose to the hydroxy group of furaneol . This indicates that UGT85K14 might be the UDP-glucose: furaneol glucosyltransferase in Muscat Bailey A .
Temporal Effects in Laboratory Settings
It is known that furaneol glucoside content in Muscat Bailey A berry during maturation might be controlled by the expression of UGT85K14 along with the biosynthesis of furaneol .
Metabolic Pathways
This compound is involved in the glucosylation of furaneol. The enzyme UGT85K14 transfers a glucose moiety from UDP-glucose to the hydroxy group of furaneol . This suggests that this compound is involved in the UDP-glucose metabolic pathway.
Transport and Distribution
It is known that furaneol glucoside content is regulated by the biosynthesis of furaneol .
Subcellular Localization
It is known that the enzyme UGT85K14, which is involved in the glucosylation of furaneol, is predicted to be localized in the nucleus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furaneol 4-glucoside can be synthesized through enzymatic glucosylation of furaneol. The enzyme UDP-glucose: furaneol glucosyltransferase catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxy group of furaneol . This reaction typically occurs under mild conditions, making it suitable for industrial applications.
Industrial Production Methods: In an industrial setting, this compound is produced by isolating the enzyme UDP-glucose: furaneol glucosyltransferase from sources such as grapevine cultivars. The enzyme is then used to catalyze the glucosylation of furaneol in a controlled environment, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Furaneol 4-glucoside primarily undergoes hydrolysis, where the glycosidic bond is cleaved to release furaneol and glucose. This reaction can occur enzymatically or chemically under acidic conditions .
Common Reagents and Conditions:
Enzymatic Hydrolysis: Enzymes such as β-glucosidase can catalyze the hydrolysis of this compound.
Chemical Hydrolysis: Acidic conditions, such as the presence of hydrochloric acid, can also facilitate the hydrolysis reaction.
Major Products: The primary products of the hydrolysis of this compound are furaneol and glucose .
Comparaison Avec Des Composés Similaires
Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone): The aglycone form of furaneol 4-glucoside, known for its sweet, caramel-like aroma.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: A methylated derivative of furaneol, also contributing to the aroma profile of various fruits.
Furaneol β-D-glucopyranoside: Another glycosylated derivative of furaneol, similar to this compound but with a different glycosidic linkage.
Uniqueness: this compound is unique due to its specific glycosidic linkage, which influences its stability and hydrolysis behavior. This makes it a valuable compound for controlled release of furaneol in various applications .
Propriétés
Numéro CAS |
121063-56-7 |
|---|---|
Formule moléculaire |
C12H18O8 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2,5-dimethyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-3-one |
InChI |
InChI=1S/C12H18O8/c1-4-7(14)11(5(2)18-4)20-12-10(17)9(16)8(15)6(3-13)19-12/h4,6,8-10,12-13,15-17H,3H2,1-2H3/t4?,6-,8-,9+,10-,12+/m1/s1 |
Clé InChI |
ZCBCXLRKTUDKOP-TUWMNXLUSA-N |
SMILES |
CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérique |
CC1C(=O)C(=C(O1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
4-(β-D-Glucopyranosyloxy)-2,5-dimethyl-3(2H)-Furanone; Furaneol β-D-Glucopyranoside; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


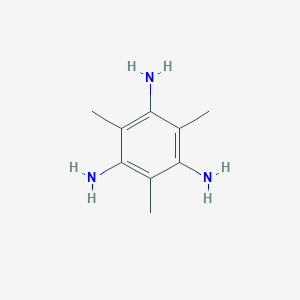
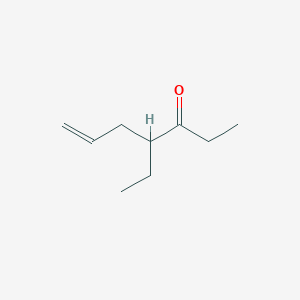

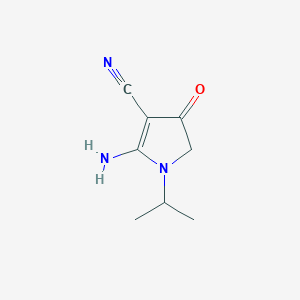
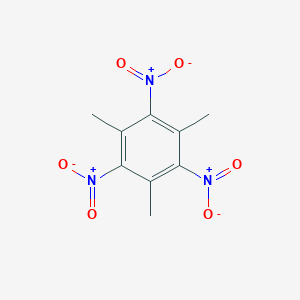
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

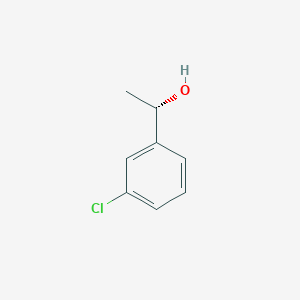
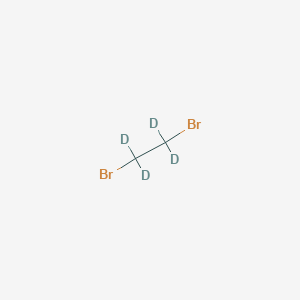
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
